
4-(4-Chloro-2-cyclohexylphenoxy)piperidine
説明
4-(4-Chloro-2-cyclohexylphenoxy)piperidine is a biochemical compound with the molecular formula C17H24ClNO and a molecular weight of 293.83 . It is primarily used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a phenyl ring through an oxygen atom. The phenyl ring has a chlorine atom and a cyclohexyl group attached to it .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 293.83 and a molecular formula of C17H24ClNO . More specific properties like melting point, boiling point, and density were not found in the search results.科学的研究の応用
Nucleophilic Aromatic Substitution and Chemical Reactions
Piperidine and its derivatives have been studied extensively for their reactivity, such as in nucleophilic aromatic substitution reactions. For instance, piperidine reacts with nitro-group-containing aromatic compounds, leading to the formation of substituted piperidines, which are of significant interest due to their potential pharmacological applications (Pietra & Vitali, 1972).
Pharmacological Review and Biological Activities
The pharmacological properties of compounds structurally related to piperidine derivatives, such as chlorogenic acid (CGA), have been reviewed. CGA exhibits a wide range of therapeutic roles including antioxidant, anti-inflammatory, and neuroprotective effects, highlighting the medicinal potential of structurally related compounds (Naveed et al., 2018).
Ligand Binding and Receptor Interaction
Research into arylcycloalkylamines, which include phenylpiperidines and piperazines, has demonstrated that these compounds can significantly influence the binding affinity and selectivity towards D2-like receptors, crucial for understanding antipsychotic agents (Sikazwe et al., 2009).
Role in Metabolic Syndrome and Food Additives
Piperidine derivatives like chlorogenic acid have also been recognized for their dual role as food additives and nutraceuticals against metabolic syndrome, showcasing their antioxidant, anti-inflammatory, and antimicrobial properties (Santana-Gálvez et al., 2017).
Drug Metabolism and Pharmacokinetics
The metabolism of arylpiperazine derivatives, which undergo extensive pre-systemic and systemic metabolism including N-dealkylation to form 1-aryl-piperazines, indicates the complexity of their pharmacokinetic profiles and the potential for generating active metabolites (Caccia, 2007).
作用機序
特性
IUPAC Name |
4-(4-chloro-2-cyclohexylphenoxy)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO/c18-14-6-7-17(20-15-8-10-19-11-9-15)16(12-14)13-4-2-1-3-5-13/h6-7,12-13,15,19H,1-5,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZIEDACJJQIBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C=CC(=C2)Cl)OC3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


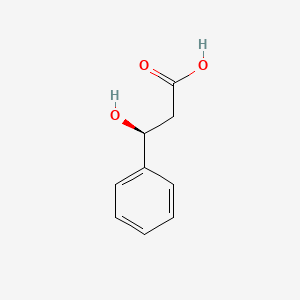

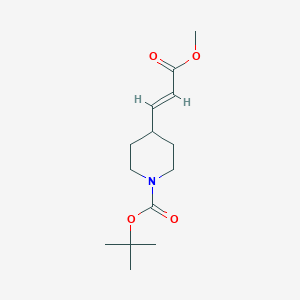
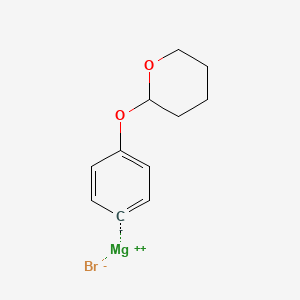
![2-methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic Acid](/img/structure/B3132323.png)
![3-[(4-Nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B3132338.png)



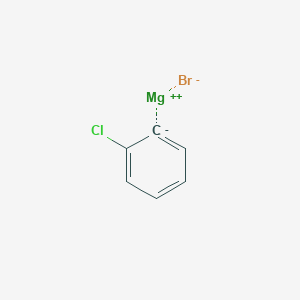
![1-methyl-2-[(Z)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B3132375.png)
![Methyl 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate](/img/structure/B3132377.png)
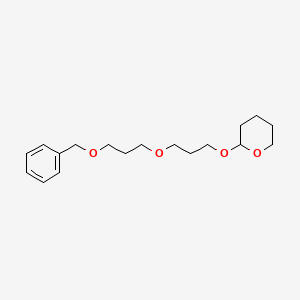
![2-[4-(2-Hydroxyethyl)piperidin-4-yl]ethan-1-ol](/img/structure/B3132387.png)
